Superior Cellular Selectivity Index Over Ribavirin in HCV Replicon Assays
2'-C-Methyluridine demonstrates a 5-fold higher selectivity index (SI) than ribavirin in a comparative cell-based assay. While both compounds show low cytotoxicity (CC50 > 100 µM), 2'-C-methyluridine is significantly more potent, resulting in an SI >20 compared to >4 for ribavirin [1].
| Evidence Dimension | Antiviral potency and selectivity |
|---|---|
| Target Compound Data | EC50: 4.21 (±0.96) µM; CC50: >100.00 µM; SI: >20 |
| Comparator Or Baseline | Ribavirin: EC50: 20.80 (±4.45) µM; CC50: >100.00 µM; SI: >4 |
| Quantified Difference | EC50 is 4.9-fold lower (more potent); Selectivity Index is >5-fold higher for 2'-C-methyluridine. |
| Conditions | Cell-based antiviral assay against tick-borne encephalitis virus (TBEV), a model for HCV replicon system. Values are the result of two independent biological replicates (±standard error). |
Why This Matters
This demonstrates that 2'-C-methyluridine provides a wider therapeutic window than the classic broad-spectrum antiviral ribavirin, a critical factor for selecting a lead compound or reference standard in drug development pipelines.
- [1] Eyer, L., et al. (2018). Antiviral activity of nucleoside analogues against tick-borne encephalitis virus. Table 1. PMC6153842. View Source
